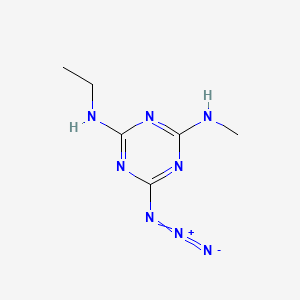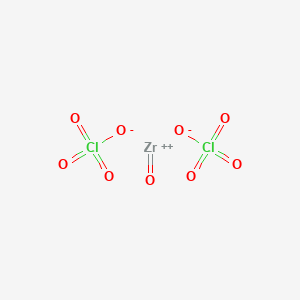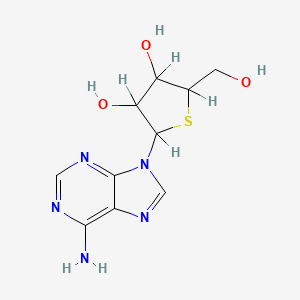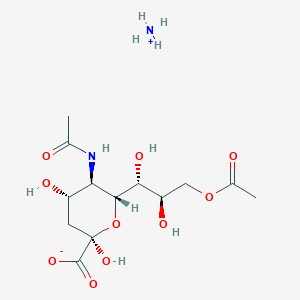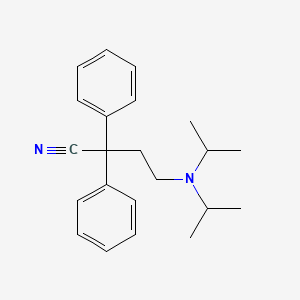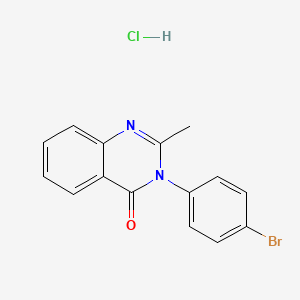
4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of a bromophenyl group at the 3-position and a methyl group at the 2-position, with a monohydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable bromophenyl halide and a nucleophilic quinazolinone intermediate.
Methylation: The methyl group at the 2-position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and neurological disorders.
Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the quinazolinone core can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 3-phenyl-2-methyl-: Lacks the bromine atom, which may result in different reactivity and binding properties.
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-methyl-: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-: Contains a fluorine atom, which can significantly affect its electronic properties.
Uniqueness
The presence of the bromophenyl group in 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications.
属性
CAS 编号 |
1943-27-7 |
|---|---|
分子式 |
C15H12BrClN2O |
分子量 |
351.62 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H11BrN2O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,1H3;1H |
InChI 键 |
RNCBRVDDWPCRQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


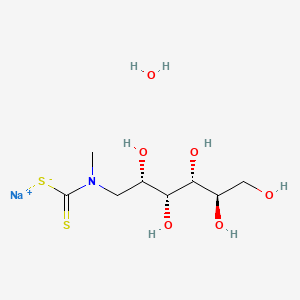
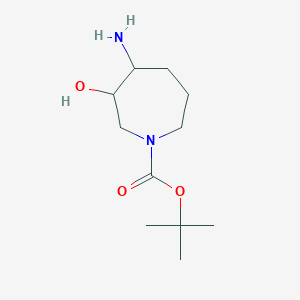
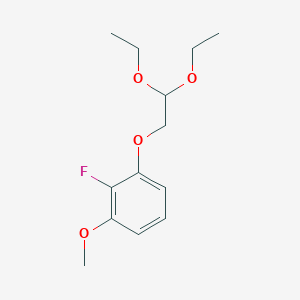
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)

![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
